2-Fluoro-4,5-dimethylbenzaldehyde
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Overview
Description
2-Fluoro-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethylbenzaldehyde typically involves the fluorination of 4,5-dimethylbenzaldehyde. One common method is the halogen-exchange reaction, where 4,5-dimethylbenzaldehyde is treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: 2-Fluoro-4,5-dimethylbenzoic acid.
Reduction: 2-Fluoro-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties when incorporated into Schiff base compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the aldehyde carbon .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluoro-3,5-dimethylbenzaldehyde
- 4-Fluoro-2,5-dimethylbenzaldehyde
Comparison: 2-Fluoro-4,5-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and physical properties. Compared to other fluorinated benzaldehydes, it may exhibit different reactivity patterns and applications due to the steric and electronic effects of the substituents .
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-fluoro-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 |
InChI Key |
GZZHIOQGRVBYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)F)C=O |
Origin of Product |
United States |
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